molecular formula C9H14N2O4S B054813 S-Nitrosocaptopril CAS No. 122130-63-6

S-Nitrosocaptopril

Cat. No.: B054813
CAS No.: 122130-63-6
M. Wt: 246.29 g/mol
InChI Key: HNIULCDUASSKOM-RQJHMYQMSA-N
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Description

S-Nitrosocaptopril (SNOcap) is a hybrid molecule combining the pharmacological properties of captopril, an angiotensin-converting enzyme (ACE) inhibitor, with those of a nitric oxide (NO) donor via S-nitrosylation of its thiol group . Developed over two decades ago, SNOcap faced challenges in large-scale synthesis until recent advancements stabilized its monohydrate form (Cap-NO·H₂O), which exhibits enhanced stability under controlled storage conditions (-10°C, 97% nitrogen purity, 1.20 g deoxidizer) . SNOcap’s dual mechanism—ACE inhibition and NO-mediated vasodilation—makes it unique among cardiovascular therapeutics, particularly for conditions like pulmonary arterial hypertension (PAH) and congestive heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitrosocaptopril is synthesized through the reaction of captopril with nitrous acid in an acidic medium . The reaction is typically carried out at low temperatures to ensure the stability of the nitrosylated product. The process involves the following steps:

  • Dissolution of captopril in an aqueous solution.
  • Addition of sodium nitrite to the solution.
  • Acidification of the mixture with hydrochloric acid.
  • Isolation and purification of the resulting this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are still under development. The primary challenge lies in scaling up the reaction while maintaining the stability and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-Nitrosocaptopril undergoes various chemical reactions, including:

    Oxidation: The nitrosyl group can be oxidized to form disulfide compounds.

    Reduction: The nitrosyl group can be reduced back to the thiol form of captopril.

    Substitution: The nitrosyl group can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the nitrosyl group.

Major Products Formed:

Scientific Research Applications

Cardiovascular Applications

1.1 Hypertension Treatment
SNO-CAP exhibits potent vasodilatory effects, making it a candidate for treating hypertension. It functions as a nitric oxide (NO) donor, which relaxes vascular smooth muscle and decreases blood pressure. Studies indicate that SNO-CAP can effectively lower blood pressure regardless of renin status, providing a versatile treatment option for patients with different forms of hypertension .

1.2 Angina Pectoris and Heart Failure
The compound has shown promise in managing angina pectoris and congestive heart failure. Its ability to enhance NO availability contributes to improved myocardial oxygen supply and reduced myocardial workload, making it beneficial for patients with ischemic heart conditions .

Antimicrobial Properties

2.1 Mechanism of Action
SNO-CAP's antimicrobial activity is primarily attributed to its ability to release NO, which possesses inherent antimicrobial properties. Additionally, the compound's transnitrosylation activity enhances its efficacy against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2.2 Case Studies
Recent studies demonstrated that SNO-CAP nanoparticles (SNO-CAP-np) exhibited significant antimicrobial effects against clinical isolates of E. coli and MRSA. In vitro tests revealed that SNO-CAP-np could completely inhibit the growth of these bacteria at concentrations as low as 10 mg/mL over 24 hours, highlighting its potential as an alternative to traditional antibiotics .

Pharmacokinetics and Stability

3.1 Storage Conditions
Research into the stability of SNO-CAP has led to optimized storage conditions that maintain its efficacy over time. The use of specific nitrogen environments and temperature controls has been shown to preserve the compound's activity for extended periods, making it suitable for clinical applications .

3.2 Physicochemical Properties
The physicochemical characterization of SNO-CAP indicates that it can exist in stable crystalline forms, which enhances its bioavailability and pharmacokinetic profiles. These properties are crucial for ensuring effective dosing regimens in therapeutic settings .

Clinical Implications and Future Directions

4.1 Potential for Combination Therapies
Given its multifaceted mechanisms of action, SNO-CAP may be effectively combined with other therapeutic agents to enhance treatment outcomes in cardiovascular diseases and infections. Future research should focus on exploring these combination therapies in clinical trials.

4.2 Broader Applications
Emerging studies suggest that SNO-CAP could also play a role in treating conditions such as pulmonary hypertension and even cancer metastasis by inhibiting cell adhesion molecules through various signaling pathways .

Data Summary Table

Application AreaMechanism of ActionKey Findings
HypertensionNO-mediated vasodilationEffective in lowering blood pressure regardless of renin status
Angina PectorisImproved myocardial oxygen supplyReduces myocardial workload
Antimicrobial ActivityNO release and transnitrosylationSignificant inhibition of MRSA and E. coli growth
StabilityOptimized storage conditionsMaintains efficacy for extended periods under controlled conditions

Mechanism of Action

S-Nitrosocaptopril exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic Comparison with NO Donors

SNOcap’s vasodilatory effects are compared to other NO donors, such as S-nitrosoglutathione (GSNO) and sodium nitroprusside, in rat pulmonary arteries:

Compound Mechanism pIC50 (Pulmonary Artery) ODQ Sensitivity* Platelet Aggregation Inhibition
SNOcap S-nitrosothiol (NO release) 4.0 ± 0.1 Moderate Moderate
GSNO S-nitrosothiol (NO release) 5.2 ± 0.2 Moderate Strong
Sodium nitroprusside Direct NO release 6.1 ± 0.3 High Weak

*ODQ (soluble guanylate cyclase inhibitor) shifts concentration-response curves for SNOcap and GSNO but nearly abolishes sodium nitroprusside’s effects, indicating distinct NO release pathways .

  • Key Findings: SNOcap and GSNO exhibit non-identical potency (pIC50: 4.0 vs. 5.2) but share S-nitrosothiol-specific responses, such as enhanced vasodilation under hydroxocobalamin (HCOB), a NO· scavenger . Sodium nitroprusside, a traditional NO donor, shows greater potency but lacks ACE inhibition and stability in physiological conditions .

ACE Inhibition vs. Captopril

SNOcap’s ACE inhibitory effects were compared to its parent compound, captopril, in rat pulmonary arteries:

Parameter SNOcap Captopril
Vasodilation YES (NO-dependent) NO (except at high concentrations)
ACE Inhibition (log-unit shift)* 0.9–1.5 (after 55.6 h incubation) 0.3–0.7 (time-dependent instability)
Stability Stable as monohydrate Prone to oxidation

*ACE inhibition measured by shifts in angiotensin I pEC50 values.

  • Key Findings: SNOcap’s prolonged incubation (55.6 h) enhances ACE inhibition, surpassing captopril due to slower dissociation and NO-mediated stabilization . Captopril lacks vasodilatory effects unless administered at supraphysiological concentrations .

Therapeutic Implications

SNOcap’s dual action provides advantages in pulmonary hypertension:

  • Vasodilation : Reduces pulmonary artery pressure by 28–32% in hypoxic rats .
  • Anti-Remodeling: Chronic ACE inhibition attenuates vascular remodeling, a benefit absent in pure NO donors like nitroprusside .
  • Platelet Inhibition : Moderately inhibits aggregation, reducing thrombotic risks .

Biological Activity

S-Nitrosocaptopril (SNO-CAP) is a novel compound derived from the angiotensin-converting enzyme (ACE) inhibitor captopril, featuring a nitrosyl group that imparts unique biological activities. This article explores its molecular characterization, pharmacological effects, and potential therapeutic applications, particularly in cardiovascular and cancer-related conditions.

Molecular Characterization

This compound is synthesized through the reaction of captopril with nitrous acid, resulting in a compound that retains the ACE inhibitory properties of captopril while also exhibiting nitric oxide (NO) donor characteristics. The thionitrite bond present in SNO-CAP is crucial for its vasodilatory effects, allowing it to stimulate soluble guanylate cyclase (sGC) and increase intracellular cyclic GMP levels, which are pivotal for vascular relaxation and inhibition of platelet aggregation .

Vasodilatory Activity

SNO-CAP demonstrates significant vasodilatory activity by releasing NO, which causes relaxation of vascular smooth muscle. Studies indicate that SNO-CAP can induce vasorelaxation in various vascular tissues, including rabbit aortic rings and pulmonary arteries. The potency of SNO-CAP as a vasorelaxant is comparable to other established NO donors, with pIC50 values ranging from 4.85 to 5.00 .

Inhibition of Platelet Aggregation

The compound also inhibits platelet aggregation through NO-mediated pathways. This effect is particularly beneficial in preventing thrombus formation in conditions predisposed to cardiovascular complications. The mechanism involves the elevation of cyclic GMP levels within platelets, leading to decreased aggregation responses .

Anticancer Properties

Recent studies have highlighted the potential of SNO-CAP in cancer therapy . It has been shown to inhibit the adhesion of circulating tumor cells (CTCs) to endothelial cells by downregulating cell adhesion molecules (CAMs) such as VCAM-1. This action may impede metastasis by preventing tumor cells from anchoring to the vascular endothelium . Additionally, SNO-CAP does not exhibit significant cytotoxic effects on cancer cells at therapeutic concentrations, suggesting a favorable safety profile for its use in cancer treatment .

Case Studies and Research Findings

  • Vasorelaxation Studies :
    • Research demonstrated that SNO-CAP induced vasorelaxation that could be antagonized by hemoglobin (a typical NO scavenger), confirming its mechanism as an NO donor .
    • In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that SNO-CAP effectively inhibited the expression of CAMs stimulated by cytokines, thus reducing hetero-adhesion of colorectal cancer cells to endothelial cells .
  • Platelet Function :
    • Inhibition of platelet aggregation was observed in various experimental models, reinforcing the dual action of SNO-CAP as both an ACE inhibitor and an NO donor .
  • Therapeutic Implications :
    • Given its ability to lower blood pressure and prevent thrombosis while also exhibiting anticancer properties, SNO-CAP holds promise for treating conditions such as hypertension, angina pectoris, congestive heart failure, and potentially certain cancers .

Summary Table of Biological Activities

Activity Mechanism Reference
VasodilationRelease of NO; activation of sGC/cGMP pathway
Inhibition of Platelet AggregationIncreased cyclic GMP levels
Inhibition of Cancer Cell AdhesionDownregulation of CAMs like VCAM-1
ACE InhibitionCompetitive inhibition at the active site

Properties

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIULCDUASSKOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSN=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153527
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122130-63-6
Record name S-Nitrosocaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122130-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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